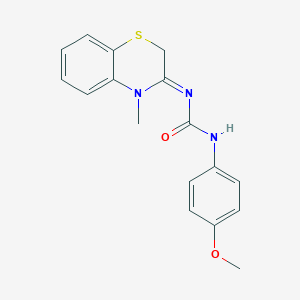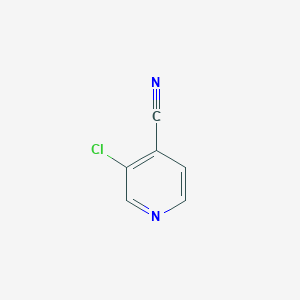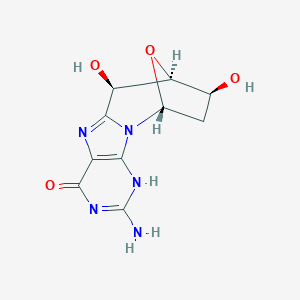
8,5'-Cyclo-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,5'-Cyclo-2'-deoxyguanosine, also known as cGdG, is a unique DNA adduct that is formed by the reaction of DNA with a variety of exogenous and endogenous agents. This adduct has been found to play a significant role in the development of various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Formation and Biological Impact
8,5'-Cyclo-2'-deoxyadenosine (cdA) and 8,5'-cyclo-2'-deoxyguanosine (cdG) are significant DNA lesions formed by hydroxyl radical attack on nucleosides, leading to intramolecular cyclization. These lesions introduce notable distortion in the DNA helix due to unusual puckering of the sugar moiety. They are repaired via nucleotide excision repair due to the unique covalent bond between the sugar and base moieties within the same nucleoside. These lesions are known to obstruct DNA polymerases, inhibit gene expression, and induce transcriptional mutagenesis. They are linked to disease processes, including carcinogenesis and neuronal death, highlighting their potential role in disease mechanisms (Jaruga & Dizdaroglu, 2008).
Structural Insights and Cyclization Mechanisms
Research on the diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine has shed light on the mechanisms of cyclization and the structural implications of these DNA lesions. The studies involve the synthesis, characterization, and analysis of these lesions under various conditions, providing mechanistic insights into their formation and the preference for certain diastereomeric forms. These findings are crucial for understanding the chemical nature and the biological implications of these lesions in DNA (Chatgilialoglu et al., 2007).
Role in Disease and DNA Repair Mechanisms
8,5'-Cyclo-2'-deoxyguanosine and its diastereomers have been identified as important biomarkers for oxidative stress and DNA damage. Studies have shown that these lesions are implicated in various disease processes, including atherosclerosis and possibly other conditions characterized by oxidative stress. Their measurement in biological samples like urine and their quantification in DNA provide valuable insights into the extent of DNA damage and the body's repair mechanisms. The association of these lesions with nucleotide excision repair pathways underlines their significance in maintaining genomic stability (Jaruga et al., 2012).
Eigenschaften
CAS-Nummer |
104504-22-5 |
|---|---|
Produktname |
8,5'-Cyclo-2'-deoxyguanosine |
Molekularformel |
C10H11N5O4 |
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one |
InChI |
InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1 |
InChI-Schlüssel |
JYCOZDWXEDYCIX-VPXOEYFHSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O |
SMILES |
C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O |
Kanonische SMILES |
C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O |
Synonyme |
8,5'-cyclo-2'-deoxyguanosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



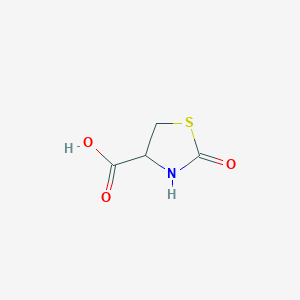
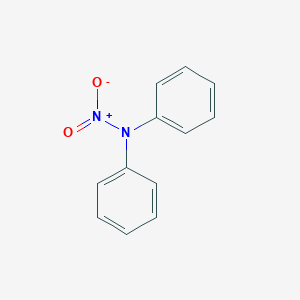
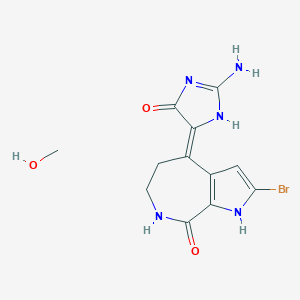
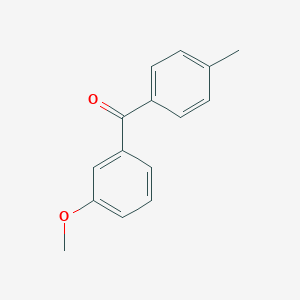
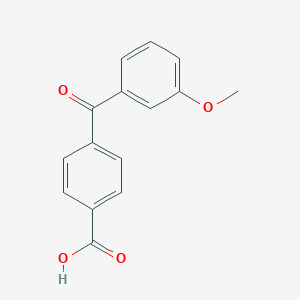
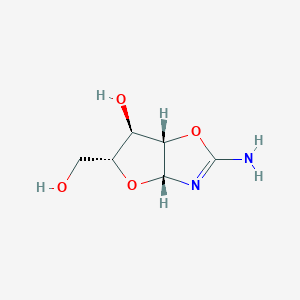
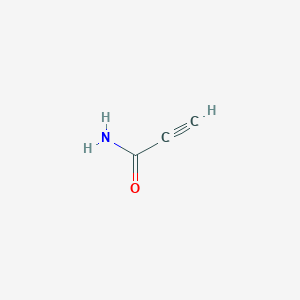
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
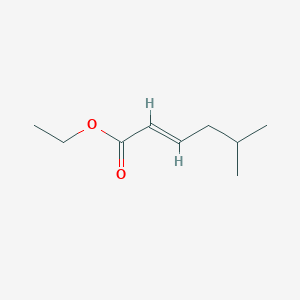
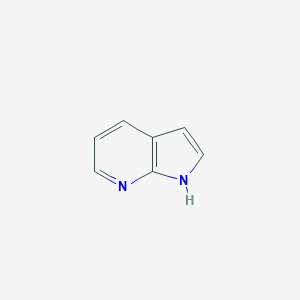
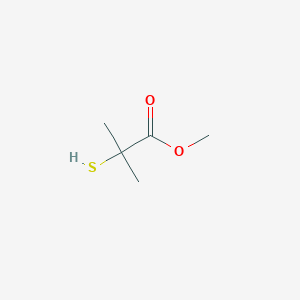
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)
